

Characterization of (+)- α -Cedrene from Cedarwood Oil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Alpha-cedrene

Cat. No.: B13384571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)- α -Cedrene, a prominent tricyclic sesquiterpene found in the essential oil of cedarwood (*Cedrus spp.*), is a molecule of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody aroma, coupled with emerging evidence of its biological activities, necessitates a thorough understanding of its physicochemical properties, isolation, and characterization. This technical guide provides a comprehensive overview of (+)- α -cedrene, detailing its properties, spectroscopic signature, and methods for its purification from cedarwood oil. Furthermore, it delves into the known and putative signaling pathways associated with its biological effects, offering a valuable resource for researchers and professionals in drug development.

Physicochemical and Chemical Properties

(+)- α -Cedrene is a colorless to pale yellow liquid with a distinct woody and slightly sweet aroma.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	References
Chemical Name	(+)- α -Cedrene	[1]
Synonyms	Cedr-8-ene	[2]
CAS Number	469-61-4	[1] [2]
Molecular Formula	$C_{15}H_{24}$	[1] [3]
Molecular Weight	204.35 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Woody, earthy, slightly sweet	[1]
Boiling Point	261-265 °C	[1]
Density	~0.93 g/cm ³ at 25°C	[3]
Refractive Index	1.495 - 1.510 at 20°C	[3]
Solubility	Insoluble in water; soluble in alcohol and organic solvents	[1]
Stability	Stable under normal storage conditions; may oxidize upon air exposure. Terpenes, in general, have a tendency to polymerize through oxidation.	[1] [3]

Isolation and Purification from Cedarwood Oil

Cedarwood oil is a complex mixture of sesquiterpenes, with α -cedrene being one of the major constituents.[\[4\]](#) The isolation of high-purity (+)- α -cedrene typically involves a multi-step process combining distillation and chromatographic techniques.

Experimental Protocol: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a primary method for the initial enrichment of α -cedrene from cedarwood oil.[\[5\]](#)[\[6\]](#) This technique separates compounds based on their boiling points.

Objective: To obtain a fraction enriched in α -cedrene from raw cedarwood oil.

Apparatus:

- Round-bottom flask
- Heating mantle with magnetic stirrer
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with condenser
- Receiving flasks
- Vacuum pump and pressure gauge

Procedure:

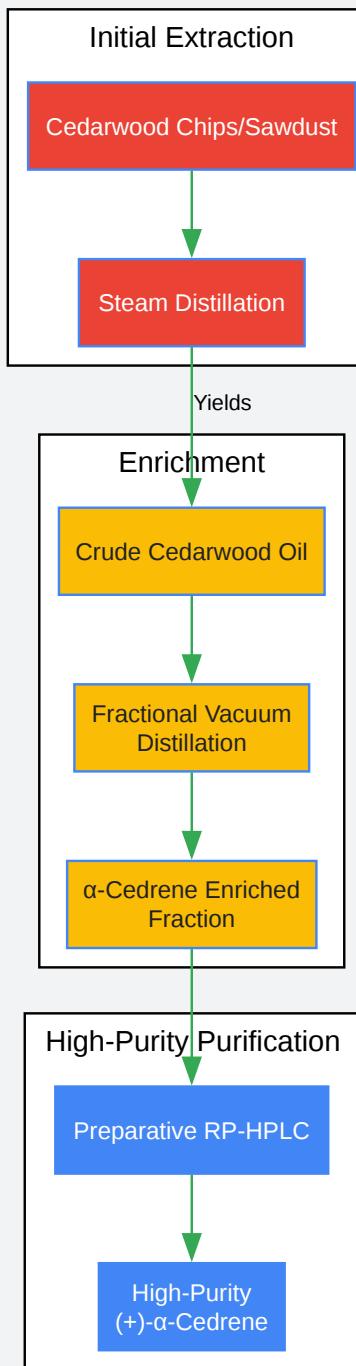
- Charge the round-bottom flask with raw cedarwood oil.
- Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
- Begin stirring and gradually heat the oil under vacuum. The pressure should be maintained in the range of 0.6 to 7.3 kPa.[5][7]
- Collect the initial fractions, which will contain lower-boiling point compounds.
- Monitor the temperature at the distillation head. The fraction containing α -cedrene is typically collected at a head temperature of 110-130°C under a vacuum of $\leq 0.1\text{ MPa}$.[6]
- Collect the α -cedrene-rich fraction in a separate receiving flask. The exact temperature and pressure parameters may require optimization depending on the specific composition of the cedarwood oil.[5]
- Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α -cedrene.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity (+)- α -cedrene for research and as an analytical standard, preparative reversed-phase HPLC (RP-HPLC) is a suitable method. The following protocol is adapted from a method for the purification of β -cedrene and may require optimization for α -cedrene.^[8]

Objective: To purify (+)- α -cedrene from an enriched fraction.

Instrumentation and Conditions:


- **HPLC System:** Preparative HPLC with a UV detector
- **Column:** C18 stationary phase
- **Mobile Phase:** A gradient of acetonitrile and water is typically used for the separation of nonpolar sesquiterpenes.
- **Flow Rate:** Dependent on column dimensions, typically in the range of 4.0 mL/min for preparative columns.^[8]
- **Detection:** UV at 210 nm^[8]

Procedure:

- **Sample Preparation:** Dissolve the α -cedrene-enriched fraction obtained from distillation in acetonitrile to a concentration of 10-50 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 μ m PTFE syringe filter.^[8]
- **Chromatography:** Inject the sample onto the equilibrated HPLC column. Run a gradient elution to separate the components.
- **Fraction Collection:** Collect the fractions corresponding to the α -cedrene peak based on retention time.
- **Post-Purification Processing:** Combine the collected fractions. Remove the acetonitrile using a rotary evaporator under reduced pressure. Perform a liquid-liquid extraction with a

nonpolar solvent (e.g., n-hexane) to recover the purified α -cedrene. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the final product.[8]

- Purity Analysis: Confirm the purity of the isolated (+)- α -cedrene using analytical HPLC and GC-MS.

Workflow for Isolation and Purification of (+)- α -Cedrene[Click to download full resolution via product page](#)

Caption: Isolation and purification workflow for (+)- α -cedrene.

Spectroscopic Characterization

The structural elucidation and confirmation of (+)- α -cedrene are achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the identification and quantification of α -cedrene. The electron ionization (EI) mass spectrum of α -cedrene exhibits a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Putative Fragment
204	15.1	[M] ⁺ (Molecular Ion)
189	3.0	[M-CH ₃] ⁺
161	15.5	[M-C ₃ H ₇] ⁺
147	8.0	[M-C ₄ H ₉] ⁺
119	100	[C ₉ H ₁₁] ⁺ (Base Peak)
93	35.8	[C ₇ H ₉] ⁺

Data sourced from MassBank (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007540)^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of (+)- α -cedrene. While complete assignment requires advanced 2D NMR techniques, the following tables summarize the expected chemical shift ranges for the key proton and carbon signals.

¹H NMR Chemical Shifts (in CDCl₃)

Proton	Chemical Shift (δ , ppm) Range
Vinylic H	5.2 - 5.4
Aliphatic CH, CH ₂	1.2 - 2.5
Methyl H	0.8 - 1.7

¹³C NMR Chemical Shifts (in CDCl₃)

Carbon	Chemical Shift (δ , ppm) Range
Vinylic C	115 - 145
Quaternary C	40 - 60
Aliphatic CH, CH ₂	20 - 50
Methyl C	15 - 30

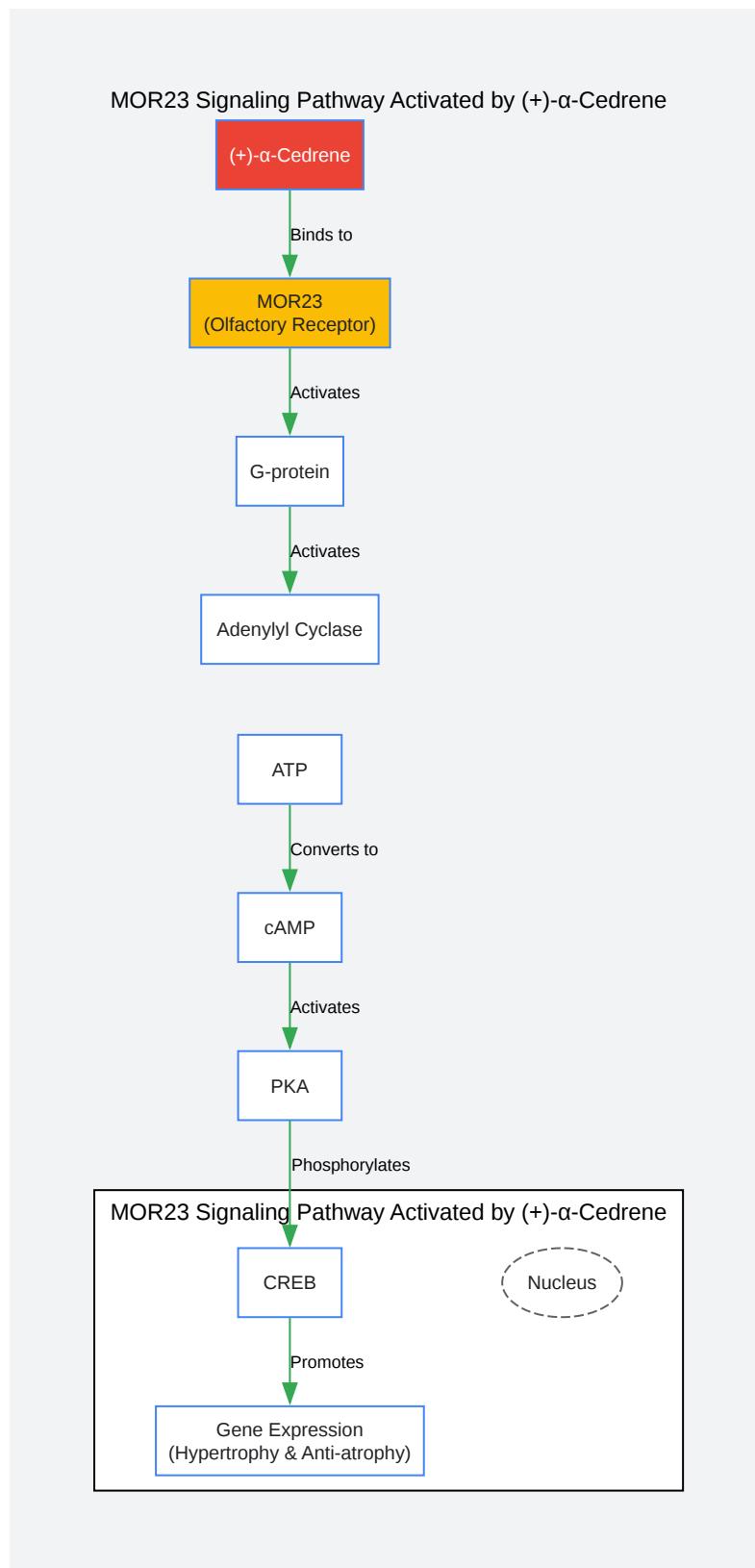
Note: Specific chemical shifts can vary based on the solvent and instrument frequency.

Detailed assignments can be found in specialized literature.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. As a sesquiterpene hydrocarbon, the IR spectrum of α -cedrene is characterized by the following absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H Stretch	=C-H (Alkenyl)
2850-3000	C-H Stretch	-C-H (Alkyl)
1640-1680	C=C Stretch	Alkene
1370-1470	C-H Bend	Alkyl


Characteristic absorption ranges for relevant functional groups.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of (+)- α -cedrene, suggesting its potential in drug development.

Anabolic Effects on Skeletal Muscle via the MOR23-cAMP-PKA-CREB Pathway

A significant finding has been the identification of (+)- α -cedrene as a ligand for the mouse olfactory receptor 23 (MOR23).^{[1][2][18]} Activation of this receptor in skeletal myotubes has been shown to stimulate hypertrophy and attenuate atrophy.^[1] This effect is mediated through the canonical G-protein coupled receptor signaling cascade involving cyclic adenosine monophosphate (cAMP), protein kinase A (PKA), and the cAMP-responsive element-binding protein (CREB).^{[1][2][18][19]}

[Click to download full resolution via product page](#)

Caption: MOR23 signaling cascade initiated by (+)- α -cedrene.

Putative Anti-Inflammatory and Antifungal Mechanisms

While direct evidence for the specific signaling pathways of (+)- α -cedrene in inflammation and fungal inhibition is still emerging, studies on other terpenes and related compounds provide plausible mechanisms.

Anti-Inflammatory Activity: The anti-inflammatory effects of many terpenes are attributed to the inhibition of the nuclear factor kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways in immune cells like macrophages.^{[20][21][22][23][24]} It is hypothesized that (+)- α -cedrene may exert its anti-inflammatory effects through a similar mechanism, leading to a reduction in the production of pro-inflammatory mediators.

Antifungal Activity: The antifungal action of some terpenes involves the induction of apoptosis in fungal cells.^{[25][26][27][28][29]} Studies on cedrol, a compound structurally related to α -cedrene, suggest that this may occur via the mitochondrial pathway, leading to the release of pro-apoptotic factors and activation of caspases. This represents a likely, though unconfirmed, mechanism for the antifungal properties of (+)- α -cedrene.

Conclusion

(+)- α -Cedrene is a valuable natural product with well-defined physicochemical properties and a distinct spectroscopic signature. Its isolation from cedarwood oil can be achieved through established techniques such as fractional distillation and preparative HPLC. The elucidation of its role in activating the MOR23 signaling pathway opens new avenues for its therapeutic application in muscle-related disorders. Further research is warranted to definitively map the signaling pathways underlying its anti-inflammatory and antifungal activities, which will be crucial for its development as a multifaceted therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study and application of this promising sesquiterpene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentreco.co]
- 4. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 5. DE2202249C2 - Process for the recovery of alpha-cedrene from the hydrocarbon fraction of cedarwood oil - Google Patents [patents.google.com]
- 6. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. massbank.eu [massbank.eu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. web.pdx.edu [web.pdx.edu]
- 12. researchgate.net [researchgate.net]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 16. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. www1.udel.edu [www1.udel.edu]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of MAPK and NF-kappa B pathways is necessary for rapid apoptosis in macrophages infected with Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 23. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 24. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mitochondria and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The mitochondrial pathway in yeast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of (+)- α -Cedrene from Cedarwood Oil: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13384571#characterization-of-alpha-cedrene-from-cedarwood-oil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com